molecular formula C12H17BFNO4S B1415310 3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide CAS No. 1412905-35-1

3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide

Cat. No.: B1415310
CAS No.: 1412905-35-1
M. Wt: 301.15 g/mol
InChI Key: RQLHBIWRXKWKMW-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a complex organic compound that features a fluorinated benzene ring, a sulfonamide group, and a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide typically involves the following steps:

  • Formation of the Boronate Ester: : The boronate ester is synthesized by reacting 3-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is usually carried out under reflux conditions to ensure complete esterification.

  • Sulfonamide Formation: : The sulfonamide group is introduced by reacting the boronate ester with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, in the presence of a base like triethylamine. This reaction is typically performed at room temperature to avoid decomposition of the sensitive boronate ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the integrity of the boronate ester and sulfonamide groups.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide undergoes several types of chemical reactions:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions, such as using a palladium catalyst in a Suzuki coupling reaction.

    Oxidation and Reduction: The boronate ester can be oxidized to a boronic acid or reduced to a borane, depending on the reagents used.

    Hydrolysis: The boronate ester can be hydrolyzed to the corresponding boronic acid in the presence of water and an acid or base.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to form carbon-carbon bonds.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for converting boronate esters to boronic acids.

    Reducing Agents: Such as sodium borohydride for reducing boronate esters to boranes.

Major Products

    Boronic Acids: Formed from the oxidation of boronate esters.

    Substituted Benzenes: Formed from nucleophilic substitution reactions on the fluorinated benzene ring.

Scientific Research Applications

3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a building block in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.

    Organic Synthesis: Employed in cross-coupling reactions to form complex organic molecules.

    Material Science: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The sulfonamide group can interact with biological targets through hydrogen bonding and electrostatic interactions, contributing to its activity in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanol: Similar structure but with a hydroxymethyl group instead of a sulfonamide.

    4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide: Lacks the fluorine atom on the benzene ring.

Uniqueness

3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is unique due to the combination of a fluorinated benzene ring, a boronate ester, and a sulfonamide group. This combination provides a versatile platform for various chemical reactions and applications in different fields of research.

Properties

IUPAC Name

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO4S/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(7-10(9)14)20(15,16)17/h5-7H,1-4H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLHBIWRXKWKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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